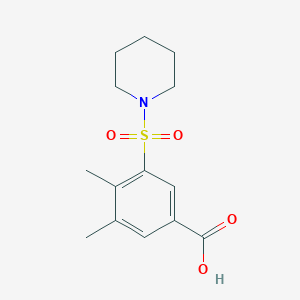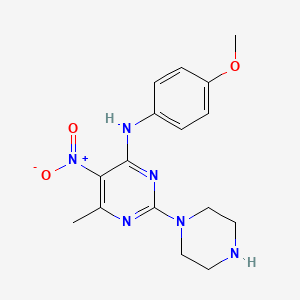![molecular formula C21H27NO2 B5038559 N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as CB1 receptor antagonists. This compound has been the subject of scientific research due to its potential for use in the treatment of various medical conditions.
Mecanismo De Acción
N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide works by blocking the activity of CB1 receptors in the brain and peripheral tissues. CB1 receptors are involved in the regulation of appetite, metabolism, and pain perception, among other functions. By blocking these receptors, N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide can reduce food intake, increase energy expenditure, and alleviate pain.
Biochemical and Physiological Effects:
In addition to its effects on appetite and pain, N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been shown to have other biochemical and physiological effects. For example, it can reduce inflammation and oxidative stress, which are involved in many disease processes. It can also improve insulin sensitivity and glucose metabolism, which are important for the prevention and treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is that it is a highly selective CB1 receptor antagonist, meaning that it specifically targets this receptor without affecting other receptors in the body. This makes it a useful tool for studying the role of CB1 receptors in various physiological processes. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as opioids and cocaine. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by inflammation and oxidative stress. Finally, further research is needed to determine the long-term safety and efficacy of N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in humans, as well as its potential for use in combination with other drugs.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with sec-butylamine, followed by the addition of chloroacetyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been studied for its potential therapeutic applications in various medical conditions, including obesity, addiction, and pain management. In particular, it has been found to be effective in reducing food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-5-16(2)22-20(23)15-24-19-13-11-18(12-14-19)21(3,4)17-9-7-6-8-10-17/h6-14,16H,5,15H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLBVBJIIRVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)



![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)